molecular formula C7H15N B146950 1-Ethylpiperidine CAS No. 766-09-6

1-Ethylpiperidine

Cat. No. B146950
CAS RN: 766-09-6
M. Wt: 113.2 g/mol
InChI Key: HTLZVHNRZJPSMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethylpiperidine is a chemical compound that is part of the piperidine class, which is characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The ethyl group attached to the nitrogen atom distinguishes it from other piperidine derivatives.

Synthesis Analysis

The synthesis of 1-Ethylpiperidine and its derivatives has been explored in various studies. For instance, a concise, enantiospecific synthesis of a related compound, (3S,4R)-3-amino-4-ethylpiperidine, was achieved starting from (S)-(-)-α-methyl-4-pyridinemethanol, utilizing an Overman rearrangement as a key step . Another study reported the synthesis of a hybrid material, 1-Ethylpiperazine-1,4-diium tetrachlorocadmate, through single crystal X-ray diffraction analyses . Additionally, the synthesis of ethyl(2R,4R)-4-methylpiperidine-2-carboxylate was optimized, starting from (S)-1-phenylethanamine, which involved cyclization and asymmetric hydrogenation steps .

Molecular Structure Analysis

The molecular structure of 1-Ethylpiperidine derivatives has been determined using various techniques. For example, the crystal structure of a new hybrid material, 1-Ethylpiperazine-1,4-diium tetrachlorocadmate, was elucidated, showing that the Cd(II) is coordinated by four chlorine atoms in a tetrahedral geometry . The crystal structures of other derivatives, such as (E)-(3-ethyl-1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate, have also been determined, revealing differences in the conformation of the compounds .

Chemical Reactions Analysis

1-Ethylpiperidine undergoes various chemical reactions. A study detailed the nucleophilic displacement reactions on 3-chloro-1-ethylpiperidine, which proceeds via a two-step mechanism involving the formation of an ambident bicyclic aziridinium ion . Another research outlined the complete product study of the reactions of 3-chloro-1-ethylpiperidine with hydroxide ion, leading to the formation of bis-(β-aminoethers) among other products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Ethylpiperidine derivatives have been characterized using different spectroscopic and analytical methods. The dielectric properties of 1-Ethylpiperazine-1,4-diium tetrachlorocadmate were investigated, revealing a structural phase transition around 373 K . The influence of an ethylene spacer on the 5-HT(1A) and 5-HT(2A) receptor affinity of arylpiperazine derivatives was studied, indicating that receptor affinity decreased with the length of the alkyl chain .

Scientific Research Applications

Radical Cyclisation in Synthesis

1-Ethylpiperidine hypophosphite (1-EPHP) plays a critical role in radical cyclisation processes. It was employed in the synthesis of alboatrin and its epimer from orcinol, leading to a revision of the stereochemistry of alboatrin's structure (Graham, Murphy, & Kennedy, 1999). Another study highlighted its use in mediating carbon-carbon bond formation, offering a cleaner approach to radical methodology (Graham, Murphy, & Coates, 1999).

Nucleophilic Displacement Reactions

3-Chloro-1-ethylpiperidine, a derivative of 1-ethylpiperidine, undergoes nucleophilic displacement reactions through a two-step mechanism, forming an ambident bicyclic aziridinium ion (Hammer, Heller, & Craig, 1972).

Thermochemistry Studies

Research on the standard molar enthalpies of combustion and formation for 1-ethylpiperidine and its isomers contributes to our understanding of their thermochemical properties (Silva, Cabral, & Gomes, 2006).

Molecular Structure Analysis

The study of N-ethylpiperidine betaine hydrate and its complex with squaric acid revealed details about its molecular structure, hydrogen bonding, and conformation (Dega-Szafran et al., 2013).

Optical Rotatory Dispersion

The absolute configuration and optical rotatory dispersion (ORD) of 2-ethylpiperidine were established, providing insights into the stereochemistry and ORD of related compounds (Beyerman et al., 2010).

Synthesis of Alkaloids

1-Ethylpiperidine hypophosphite (EPHP) was used in novel approaches for synthesizing the alkaloid horsfiline, demonstrating its utility in complex organic synthesis (Murphy, Tripoli, Khan, & Mali, 2005).

Radiochemical Applications

The N-ethylpiperidine salt of [3H]penicillin G was prepared for use in radiochemical studies, highlighting its potential in this field (Rosegay, 1981).

Reaction Mechanisms Studies

Studies on the reactions of 3-chloro-1-ethylpiperidine expanded our understanding of reaction mechanisms and product formation in organic chemistry (Hammer, Ali, & Weber, 1973).

Solvent Applications in Microextraction

1-Ethylpiperidine's reversible change in hydrophilicity upon exposure to CO2 was utilized in a novel liquid phase microextraction method for nickel determination, emphasizing its role in green chemistry applications (Rečlo et al., 2017).

Deoxygenation Reactions

The use of N-ethylpiperidine hypophosphite in deoxygenating alcohols and vicinal diols demonstrates its role in facilitating efficient reaction conditions (Jang & Cho, 2002).

Catalysis in Cyclization Reactions

1-Ethylpiperidine was used in optimizing the cyclization reaction of 2-ethynylaniline derivatives to indoles, showcasing its effectiveness in catalytic processes (Hiroya, Itoh, & Sakamoto, 2005).

Safety And Hazards

1-Ethylpiperidine is a highly flammable liquid and vapor . It is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It may also cause respiratory irritation .

Future Directions

Piperidines, including 1-Ethylpiperidine, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on discovering new synthesis methods and exploring the biological and pharmacological applications of 1-Ethylpiperidine .

properties

IUPAC Name

1-ethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-2-8-6-4-3-5-7-8/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLZVHNRZJPSMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Record name 1-ETHYLPIPERIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3447
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061102
Record name Piperidine, 1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1-ethylpiperidine appears as a colorless liquid with the odor of pepper. Less dense than water. May irritate skin and eyes. Vapors heavier than air. Used as a solvent and to make other chemicals., Liquid
Record name 1-ETHYLPIPERIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3447
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Piperidine, 1-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1-Ethylpiperidine

CAS RN

766-09-6
Record name 1-ETHYLPIPERIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3447
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Ethylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=766-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethylpiperidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2090
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperidine, 1-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Piperidine, 1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.055
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ETHYLPIPERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IE43L0926
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethylpiperidine
Reactant of Route 2
Reactant of Route 2
1-Ethylpiperidine
Reactant of Route 3
Reactant of Route 3
1-Ethylpiperidine
Reactant of Route 4
Reactant of Route 4
1-Ethylpiperidine
Reactant of Route 5
1-Ethylpiperidine
Reactant of Route 6
Reactant of Route 6
1-Ethylpiperidine

Citations

For This Compound
594
Citations
CF Hammer, SR Heller, JH Craig - Tetrahedron, 1972 - Elsevier
Synthetic, kinetic and optical activity studies have established that 3-chloro-1-ethylpiperidine undergoes nucleophilic displacement reactions in solution by a two-step, neighboring …
Number of citations: 120 www.sciencedirect.com
CF Hammer, MMC Ali, JD Weber - Tetrahedron, 1973 - Elsevier
A complete product study of the reaction of 3-chloro-1-ethylpiperidine (1) in aqueous sodium-hydroxide showed the formation of three bis-(β-aminoethers), 2,2′-bis-(N-ethyl-2-…
Number of citations: 13 www.sciencedirect.com
RC Fuson, CL Zirkle - Journal of the American Chemical Society, 1948 - ACS Publications
It was found that when l-ethyl-2-chloromethylpyrrolidine hydrochloride (VIII), prepared from the corresponding amino alcohol hydrochloride (VI) by treatment with thionyl chloride, was …
Number of citations: 100 pubs.acs.org
CF Hammer, JD Weber - Tetrahedron, 1981 - Elsevier
The rate of the thermal rearrangement of (S) 2 chloromethyl-1-ethylpyrrolidine [(S)-1a] to (R)-3-chloro-1-ethylpiperidine [(R) 2a] has been examined at three temperatures in benzene by …
Number of citations: 35 www.sciencedirect.com
JS Ward, A Frontera, K Rissanen - Dalton Transactions, 2021 - pubs.rsc.org
… To further explore halonium complexes of tertiary amines, 1-ethylpiperidine (1-Etpip) was used as a ligand in an attempt to synthesise the analogous series of iodonium complexes [I(1-…
Number of citations: 16 pubs.rsc.org
MAVR da Silva, JITA Cabral, JRB Gomes - The Journal of Chemical …, 2006 - Elsevier
… = 0.1 MPa) massic energies of combustion in oxygen of 1-ethylpiperidine and 2-ethylpiperidine, both in the liquid phase, were measured at T = 298.15 K by static bomb calorimetry. …
Number of citations: 10 www.sciencedirect.com
CG Francisco, CC González, AJ Herrera, NR Paz… - Tetrahedron letters, 2006 - Elsevier
The chemoselective radical reduction of the iodine atom in a series of 1-deoxy-1-halo-1-iodo-alditols with the 1-ethylpiperidine hypophosphite (EPHP)/AIBN system is described. EPHP …
Number of citations: 6 www.sciencedirect.com
S Shimada, Y Ikeda, M Sasaki - Memoirs of Konan …, 2004 - konan-u.repo.nii.ac.jp
A kinetic study has been carried out on the proton-transfer reactions from 4-nitrophenylnitromethane (4NPNM) to 1-ethylpiperidine (EP) and to 1, 8-diazabicyclo [540] undec-7-ene (DBU…
Number of citations: 1 konan-u.repo.nii.ac.jp
YX Zhu, JH Peng, Y Zhang - Analytica chimica acta, 2007 - Elsevier
Two novel heterocyclic third components, hexahydropyridine (HHP) and 1-ethylpiperidine (EP) were firstly found to enhance room temperature phosphorescence (RTP) of α-…
Number of citations: 17 www.sciencedirect.com
O Edetanlen-Elliot, RJ Fitzmaurice, JD Wilden… - Tetrahedron …, 2007 - Elsevier
2,4,6-Trichlorophenyl vinyl sulfonate smoothly undergoes intermolecular radical addition under mild initiation conditions mediated by tributyltin hydride and 1-ethylpiperidine …
Number of citations: 12 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.